tert-Butyl 3-({[(2-bromophenyl)methyl]amino}methyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-({[(2-bromophenyl)methyl]amino}methyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromophenyl group, and an azetidine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-({[(2-bromophenyl)methyl]amino}methyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via nucleophilic substitution reactions using 2-bromobenzylamine.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl chloroformate.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromophenyl group or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the azetidine ring or the bromophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-({[(2-bromophenyl)methyl]amino}methyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be employed in the design of probes for imaging and diagnostic applications.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for various applications, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-({[(2-bromophenyl)methyl]amino}methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group and azetidine ring play crucial roles in binding to these targets, modulating their activity. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
- tert-Butyl 3-(bromomethyl)-1-azetidinecarboxylate
- tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate
- tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate
Comparison: While these compounds share structural similarities, tert-Butyl 3-({[(2-bromophenyl)methyl]amino}methyl)azetidine-1-carboxylate is unique due to the presence of the 2-bromophenyl group and the specific arrangement of functional groups. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized research applications.
Properties
CAS No. |
887589-78-8 |
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Molecular Formula |
C16H23BrN2O2 |
Molecular Weight |
355.27 g/mol |
IUPAC Name |
tert-butyl 3-[[(2-bromophenyl)methylamino]methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-12(11-19)8-18-9-13-6-4-5-7-14(13)17/h4-7,12,18H,8-11H2,1-3H3 |
InChI Key |
BMQYZOAIWQHYLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNCC2=CC=CC=C2Br |
Origin of Product |
United States |
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